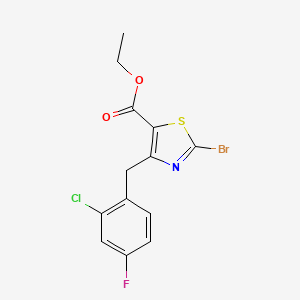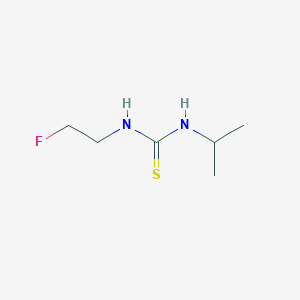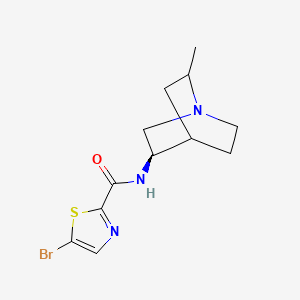
4-(Thiophen-2-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a thiophene ring at the 4-position and a carboxylic acid group at the same position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Heterocyclization Method: : One common method for synthesizing 4-(Thiophen-2-yl)piperidine-4-carboxylic acid involves the heterocyclization of appropriate precursors. For instance, starting with a thiophene derivative and a piperidine derivative, the reaction can be facilitated by using a suitable catalyst under controlled temperature and pressure conditions.
-
Paal-Knorr Synthesis: : This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings, which can then be further reacted with piperidine derivatives to introduce the piperidine ring and carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The thiophene ring in 4-(Thiophen-2-yl)piperidine-4-carboxylic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the carboxylic acid group or the thiophene ring.
-
Substitution: : Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated thiophenes, nitrothiophenes
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of both the thiophene and piperidine rings makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Medicine
Medicinally, this compound derivatives are investigated for their potential as therapeutic agents. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities, making them valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The thiophene ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds, facilitating binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Thiophen-3-yl)piperidine-4-carboxylic acid
- 4-(Furan-2-yl)piperidine-4-carboxylic acid
- 4-(Pyridin-2-yl)piperidine-4-carboxylic acid
Uniqueness
4-(Thiophen-2-yl)piperidine-4-carboxylic acid is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different pharmacological profiles or material properties, making it a distinct and valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
4-thiophen-2-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-9(13)10(3-5-11-6-4-10)8-2-1-7-14-8/h1-2,7,11H,3-6H2,(H,12,13) |
InChI-Schlüssel |
DICQILWQCRHGJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C2=CC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)

![4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13081031.png)

![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13081044.png)


![2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol](/img/structure/B13081050.png)





